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Compound of Interest

Compound Name: Hexaphenyldisilane

Cat. No.: B072473

Hexaphenyldisilane, also known as 1,1,1,2,2,2-hexaphenyldisilane, is a cornerstone
organosilicon compound characterized by a direct silicon-silicon bond, with each silicon atom
bonded to three phenyl rings.[1][2] This sterically hindered yet remarkably stable white
crystalline solid serves as a critical precursor and model compound in organosilicon chemistry.
[3] Its structure, featuring a Si-Si bond length of approximately 2.38 A, provides a unique
platform for studying the properties of silicon-silicon single bonds.[4][5] Understanding its
synthesis and characterization is fundamental for applications ranging from precursors for
silicon-based polymers to reagents in advanced organic synthesis.[6]

Synthesis: Reductive Coupling of
Triphenylchlorosilane

The most robust and widely adopted method for preparing hexaphenyldisilane is the Wurtz-
Fittig type reductive coupling of triphenylchlorosilane using an alkali metal, typically sodium.
This method is effective due to the high electropositivity of sodium, which readily reduces the
silicon-halide bond.

Underlying Mechanism and Rationale

The reaction proceeds via the reduction of triphenylchlorosilane by sodium metal. While the
exact mechanism can be complex, it is generally understood to involve the formation of a
highly reactive triphenylsilyl intermediate. Two triphenylsilyl radicals or a related silyl anion
species can then couple to form the new, stable silicon-silicon bond of hexaphenyldisilane.
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Causality Behind Experimental Design:

o Inert Atmosphere: The use of sodium metal necessitates a strictly anhydrous and oxygen-
free environment (e.g., nitrogen or argon). Sodium reacts violently with water and rapidly
oxidizes in air, which would quench the reaction and pose a significant safety hazard.

e Solvent Choice: A high-boiling, non-protic solvent such as xylene or toluene is crucial. The
elevated temperature is required to overcome the activation energy of the reaction and
ensure a practical reaction rate. The solvent must also be inert to the highly reactive sodium
metal.

 Purification Strategy: The primary byproduct is sodium chloride (NaCl), which is insoluble in
the organic solvent and can be easily removed by filtration. The final product is purified by
recrystallization, leveraging the difference in solubility between hexaphenyldisilane and any
minor organic byproducts.

Synthesis Workflow Diagram
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Caption: A generalized workflow for the synthesis of hexaphenyldisilane.
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Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis will yield a product whose
analytical data matches the characterization data provided in Section 3.

o Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux
condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is thoroughly dried
in an oven and cooled under a stream of dry nitrogen.

o Reagent Preparation: In the flask, place finely cut sodium metal (2.2 equivalents) in
anhydrous xylene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion
of molten sodium.

¢ Reaction: Allow the sodium dispersion to cool slightly. In a separate flask, dissolve
triphenylchlorosilane (1.0 equivalent) in anhydrous xylene.[7] Add this solution dropwise to
the stirred sodium dispersion under a positive pressure of nitrogen.

o Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-
6 hours. The mixture will typically become cloudy as sodium chloride precipitates.

e Work-up: Cool the reaction mixture to room temperature. Cautiously add isopropanol or
ethanol to the flask to quench any unreacted sodium metal. This should be done slowly and
behind a safety shield.

« |solation: Add water to dissolve the sodium chloride. Separate the organic layer and wash it
sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

« Purification: Filter the solution and remove the xylene under reduced pressure. The resulting
crude solid is then recrystallized from a suitable solvent system (e.g., toluene or a
xylene/ethanol mixture) to yield pure hexaphenyldisilane as white crystals.[3]

e Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. The
melting point of the pure product should be sharp, around 358-360 °C.[8]

Comprehensive Characterization
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Characterization is essential to confirm the identity, purity, and structure of the synthesized
hexaphenyldisilane. The following techniques provide a complete analytical profile.

Characterization Workflow Diagram
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Caption: The multi-technique workflow for hexaphenyldisilane characterization.

X-ray Crystallography

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the
molecule in the solid state.[9][10] It is the gold standard for confirming the Si-Si bond formation
and determining precise bond lengths, bond angles, and the conformation of the phenyl rings.

Protocol for Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow
evaporation or slow cooling.[11]
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Dissolve the purified hexaphenyldisilane in a minimum amount of a hot solvent like toluene.

Allow the solution to cool to room temperature undisturbed over several hours to days.

Alternatively, leave the saturated solution in a loosely capped vial to allow for slow
evaporation of the solvent.

Carefully select a well-formed, defect-free crystal for analysis.[10]

Key Crystallographic Data: The crystal structure of hexaphenyldisilane has been determined
and reported.[4][5]

Parameter Value Reference
Crystal System Orthorhombic [41[5]
Space Group P212121 [11[4115]

a (A) 20.2889 [1][4]

b (A) 16.9602 [1][4]

c (A) 8.5506 [1][4]

Si-Si Bond Length (A) 2.38 [4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure in solution by probing the local
chemical environments of the hydrogen, carbon, and silicon nuclei.[12][13]
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Expected Chemical Shift .
Nucleus Rationale

(ppm)

Complex multiplet

corresponding to the 30
1H NMR ~7.0-7.6 ) )

aromatic protons of the six

phenyl groups.

Multiple signals in the aromatic

region corresponding to the
13C NMR ~127 - 138 different carbon environments

(ipso, ortho, meta, para) of the

phenyl rings.[1]

A single resonance

characteristic of a silicon atom
29Sj NMR ~-20to -25 in a disilane environment,

bonded to another silicon and

three phenyl groups.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for confirming the presence of key functional
groups.[14] For hexaphenyldisilane, the spectrum is dominated by the vibrations of the phenyl

groups.

Frequency Range (cm~?) Assignment

3000 - 3100 Aromatic C-H stretching vibrations.[14]

1400 - 1600 Aromatic C=C ring stretching vibrations.
Strong bands due to C-H out-of-plane bending

690 - 770 _ _
for monosubstituted benzene rings.[14]

~1100 Si-Ph (silicon-phenyl) stretching vibration.

An evaluated IR spectrum for hexaphenyldisilane is available in the Coblentz Society's
collection, confirming these assignments.[2]
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Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound and can provide
insight into its stability and fragmentation patterns.[15][16]

m/z Value Assighment

[M]*, the molecular ion, corresponding to the

518.8 _

molecular formula CssH30Si2.[1][2]

[M/2]* or [Si(CeHs)3]*, a very prominent peak
259 resulting from the homolytic or heterolytic

cleavage of the central Si-Si bond. This is a

characteristic fragmentation for disilanes.[1]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to
determine the thermal stability and melting point of the compound.

Parameter Value Technique

DSC/Melting Point

Melting Point ~358-360 °C
Apparatus[8]

Decomposition Temp. > 400 °C TGA[17]

The high melting and decomposition temperatures are indicative of the compound's significant
thermal stability.

Safety and Handling

o Hexaphenyldisilane: Harmful if swallowed or in contact with skin.[1] Wear appropriate
personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

 Triphenylchlorosilane: Corrosive. Causes skin and eye burns. Reacts with moisture to
release HCI. Handle in a fume hood.
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o Sodium Metal: Highly reactive and flammable. Reacts violently with water. Must be handled
under an inert atmosphere or a layer of mineral oil. All work should be conducted in a fume
hood, away from water sources.

Conclusion

The synthesis of hexaphenyldisilane via Wurtz-Fittig coupling of triphenylchlorosilane is a
classic and reliable method in organosilicon chemistry. This guide provides the necessary
procedural details and, more importantly, the rationale behind them. The successful synthesis
is validated through a comprehensive suite of analytical techniques, with X-ray crystallography
providing the ultimate structural proof. By following this integrated approach of synthesis and
characterization, researchers can confidently prepare and verify this important molecule for
further study and application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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